2-methoxyethyl N-[(4-iodophenyl)carbamoyl]carbamate
CAS No.: 1620482-42-9
Cat. No.: VC2738390
Molecular Formula: C11H13IN2O4
Molecular Weight: 364.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1620482-42-9 |
|---|---|
| Molecular Formula | C11H13IN2O4 |
| Molecular Weight | 364.14 g/mol |
| IUPAC Name | 2-methoxyethyl N-[(4-iodophenyl)carbamoyl]carbamate |
| Standard InChI | InChI=1S/C11H13IN2O4/c1-17-6-7-18-11(16)14-10(15)13-9-4-2-8(12)3-5-9/h2-5H,6-7H2,1H3,(H2,13,14,15,16) |
| Standard InChI Key | DAGJOSSMGUPTBT-UHFFFAOYSA-N |
| SMILES | COCCOC(=O)NC(=O)NC1=CC=C(C=C1)I |
| Canonical SMILES | COCCOC(=O)NC(=O)NC1=CC=C(C=C1)I |
Introduction
Synthesis Methodology
The synthesis of 2-methoxyethyl N-[(4-iodophenyl)carbamoyl]carbamate primarily involves the reaction between 4-iodoaniline and 2-methoxyethyl chloroformate. This reaction is typically conducted in the presence of a base, commonly triethylamine, under anhydrous conditions to prevent unwanted hydrolysis of the chloroformate reagent.
The general synthetic pathway can be described as follows:
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4-Iodoaniline serves as the starting material, providing the iodophenyl moiety and the primary amine for reaction.
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2-Methoxyethyl chloroformate acts as the carbamate-forming reagent.
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The reaction is conducted in the presence of triethylamine, which serves as a base to neutralize the hydrochloric acid formed during the reaction.
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Anhydrous conditions are maintained throughout the process to prevent hydrolysis.
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Following the reaction, purification techniques such as recrystallization or column chromatography are employed to isolate the pure product.
The reaction mechanism likely proceeds through nucleophilic attack of the amine group from 4-iodoaniline on the carbonyl carbon of 2-methoxyethyl chloroformate. This is followed by elimination of the chloride ion to form the carbamate linkage. The resulting intermediate then undergoes further modification to incorporate the carbamoyl group, yielding the final compound.
Structural Characterization
The definitive characterization of 2-methoxyethyl N-[(4-iodophenyl)carbamoyl]carbamate involves various analytical techniques to confirm its structure and purity. The following table summarizes key physical and chemical properties of this compound:
| Property | Value |
|---|---|
| CAS Number | 1620482-42-9 |
| Product Name | 2-methoxyethyl N-[(4-iodophenyl)carbamoyl]carbamate |
| Molecular Formula | C11H13IN2O4 |
| Molecular Weight | 364.14 g/mol |
| IUPAC Name | 2-methoxyethyl N-[(4-iodophenyl)carbamoyl]carbamate |
| Standard InChI | InChI=1S/C11H13IN2O4/c1-17-6-7-18-11(16)14-10(15)13-9-4-2-8(12)3-5-9/h2-5H,6-7H2,1H3,(H2,13,14,15,16) |
| Standard InChIKey | DAGJOSSMGUPTBT-UHFFFAOYSA-N |
| SMILES | COCCOC(=O)NC(=O)NC1=CC=C(C=C1)I |
| Canonical SMILES | COCCOC(=O)NC(=O)NC1=CC=C(C=C1)I |
| PubChem Compound | 77058958 |
Spectroscopic analysis of this compound typically employs techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm its structure. NMR spectroscopy would reveal characteristic signals for the aromatic protons of the iodophenyl group, as well as the methoxy and ethyl protons. IR spectroscopy would show distinctive absorption bands for the carbamate and carbamoyl carbonyl groups, while mass spectrometry would confirm the molecular weight and fragmentation pattern consistent with the proposed structure.
Chemical Reactivity
The chemical reactivity of 2-methoxyethyl N-[(4-iodophenyl)carbamoyl]carbamate is largely determined by its functional groups. The carbamate functionality is particularly important in defining the compound's reactivity profile. Carbamates in general are known for their stability toward various reaction conditions while maintaining the ability to undergo selective transformations.
The aryl O-carbamate group, similar to components in our compound of interest, is recognized as one of the strongest directed metalation groups (DMGs) in directed ortho metalation (DoM) chemistry . This property makes carbamates valuable in organic synthesis for regioselective functionalization of aromatic compounds. The strength of the O-carbamate group as an ortho director is evident when compared to other functional groups such as chloro, methoxy, tertiary amide, and methoxymethoxy groups .
The iodine atom at the para position of the phenyl ring represents another reactive site in the molecule. Aryl iodides are known to participate in various metal-catalyzed coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. This reactivity could potentially be exploited for further functionalization of the compound to create more complex structures.
The carbamoyl linkage between the carbamate and the iodophenyl moiety introduces additional reactivity, particularly with respect to potential hydrolysis or aminolysis under appropriate conditions.
Comparison with Related Compounds
When comparing 2-methoxyethyl N-[(4-iodophenyl)carbamoyl]carbamate with structurally related compounds, several insights emerge regarding structure-activity relationships. For instance, [4-(2-Methoxyethyl)phenyl] carbamate (C10H13NO3) shares similarities in containing both methoxyethyl and carbamate functionalities, but lacks the iodine substituent and the additional carbamoyl linkage .
Studies on halogenated phenyl carbamates, such as chlorpropham (isopropyl N-(3-chlorophenyl)carbamate), have demonstrated significant biological activities, including effects on mitochondrial function in rat hepatocytes . This suggests that our iodinated compound might exhibit similar biological properties, potentially with enhanced potency due to the larger iodine atom.
N-(4-toluenesulfonyloxy)carbamates have been utilized in osmium-catalyzed vicinal oxyamination reactions of alkenes , highlighting the versatility of carbamate compounds in organic synthesis. The specific arrangement of functional groups in 2-methoxyethyl N-[(4-iodophenyl)carbamoyl]carbamate may confer unique properties relevant to its potential applications in similar synthetic transformations.
Research on carbamate derivatives of indolines as cholinesterase inhibitors and antioxidants for the treatment of Alzheimer's disease indicates the broader therapeutic potential of carbamate compounds. Our compound, with its unique structural features, may exhibit similar or novel therapeutic properties worthy of investigation.
Current Research Directions
Current research on 2-methoxyethyl N-[(4-iodophenyl)carbamoyl]carbamate and related carbamate compounds is focused on several promising areas:
In synthetic organic chemistry, the directed metalation capabilities of carbamate groups continue to be explored for regioselective functionalization of aromatic compounds . The investigation of structure-activity relationships aims to optimize these reactions for improved yields and selectivity.
In medicinal chemistry, carbamates are being investigated for their potential as enzyme inhibitors, particularly of cholinesterases , and for other therapeutic applications. The unique structure of our compound, with its iodophenyl group and carbamoyl linkage, may offer novel binding interactions with biological targets.
The development of new synthetic methodologies involving carbamate compounds continues to be an active area of research. For example, the use of carbamates in transition metal-catalyzed reactions, such as osmium-catalyzed oxyamination , represents an expanding field of study.
The potential of carbamate compounds as protecting groups in complex molecule synthesis remains an important application, with ongoing research aimed at developing more selective and efficient protecting group strategies.
Future Research Perspectives
Future research on 2-methoxyethyl N-[(4-iodophenyl)carbamoyl]carbamate may explore several promising directions:
The optimization of synthesis methods to improve yields, reduce reaction times, and minimize the use of hazardous reagents represents an important area for future work. Green chemistry approaches to the synthesis of this compound would be particularly valuable.
Detailed structure-activity relationship studies could help identify the specific structural features responsible for any observed biological activities. This knowledge could guide the design of more potent and selective derivatives.
The exploration of the compound's potential as a building block for more complex molecular structures, particularly through functionalization of the iodine-containing aromatic ring, represents a promising direction for synthetic applications.
Investigation of the compound's ability to bind to specific biological targets through computational modeling and experimental binding studies could provide insights into its potential therapeutic applications.
The development of novel applications in materials science, catalysis, or chemical biology based on the unique structural features of this compound represents an exciting frontier for future research.
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